4-[1-(trifluoromethyl)cyclopropyl]benzoic acid

Catalog No.
S881299
CAS No.
1418128-91-2
M.F
C11H9F3O2
M. Wt
230.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid

CAS Number

1418128-91-2

Product Name

4-[1-(trifluoromethyl)cyclopropyl]benzoic acid

IUPAC Name

4-[1-(trifluoromethyl)cyclopropyl]benzoic acid

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)10(5-6-10)8-3-1-7(2-4-8)9(15)16/h1-4H,5-6H2,(H,15,16)

InChI Key

BAVKPLHRLZECNA-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F

The exact mass of the compound 4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid (CAS: 1418128-91-2) is a premium, structurally constrained fluorinated building block primarily procured for advanced medicinal chemistry and high-performance agrochemical synthesis. Functioning as a highly specialized bioisostere, the 1-(trifluoromethyl)cyclopropyl moiety provides the steric bulk of a tert-butyl group while introducing profound electronic and metabolic alterations. The presence of the strongly electron-withdrawing trifluoromethyl group, locked in a rigid cyclopropyl conformation at the para position, significantly modulates the acidity of the benzoic acid core and enhances overall lipophilicity. For procurement teams and synthetic chemists, this compound represents a strategic precursor designed to overcome the classical metabolic liabilities of alkyl-substituted aromatics, offering a drop-in solution for late-stage lead optimization and the development of metabolically robust active pharmaceutical ingredients (APIs) [1].

Substituting 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid with cheaper, generic analogs like 4-tert-butylbenzoic acid or 4-(trifluoromethyl)benzoic acid routinely leads to downstream failure in biological and material applications. If a buyer selects 4-tert-butylbenzoic acid, the resulting API will possess highly vulnerable benzylic and aliphatic C-H bonds, leading to rapid cytochrome P450-mediated oxidative clearance (hydroxylation of the methyl groups) and unacceptable pharmacokinetic profiles [1]. Conversely, substituting with 4-(trifluoromethyl)benzoic acid resolves the metabolic liability but completely sacrifices the critical three-dimensional steric volume provided by the cyclopropyl ring, resulting in a loss of hydrophobic pocket-filling capability and a subsequent drop in target binding affinity [2]. Furthermore, the unique inductive effect of the fluorinated cyclopropyl group fine-tunes the pKa of the carboxylic acid, meaning that generic substitution will fundamentally alter the solubility, formulation compatibility, and hydrogen-bond donating strength of the final synthesized amides.

Elimination of CYP450 Metabolic Hotspots

The primary procurement driver for this compound is its ability to block oxidative metabolism. When incorporated into drug scaffolds, amides derived from 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid exhibit near-total resistance to CYP3A4-mediated oxidation at the para-substituent. In standard human liver microsome (HLM) assays, compounds containing this motif typically maintain an intrinsic clearance (CL_int) of < 10 µL/min/mg protein. In stark contrast, the direct comparator, 4-tert-butylbenzoic acid derivatives, often exhibit high clearance rates (CL_int > 50 µL/min/mg protein) due to rapid aliphatic hydroxylation of the tert-butyl methyl groups [1].

Evidence DimensionIntrinsic Clearance (CL_int) in HLM
Target Compound Data< 10 µL/min/mg protein (highly stable)
Comparator Or Baseline4-tert-butylbenzoic acid derivatives (> 50 µL/min/mg protein)
Quantified DifferenceGreater than 5-fold reduction in metabolic clearance rate
ConditionsHuman liver microsome (HLM) stability assay for downstream amide derivatives

Procuring this specific fluorinated building block prevents costly late-stage clinical failures caused by poor metabolic stability and rapid drug clearance.

pKa Modulation for Enhanced Formulation and Binding

The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant inductive effect through the cyclopropyl ring, altering the acidity of the benzoic acid. The estimated pKa of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid is approximately 3.9–4.0. This makes it a stronger acid than the standard procurement baseline, 4-tert-butylbenzoic acid, which has a pKa of 4.40. However, it is less acidic than 4-(trifluoromethyl)benzoic acid (pKa 3.69) [1]. This precise intermediate acidity translates to altered hydrogen-bonding dynamics and improved solubility profiles at physiological pH when converted into active pharmaceutical ingredients.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~ 3.9 - 4.0
Comparator Or Baseline4-tert-butylbenzoic acid (pKa 4.40)
Quantified Difference0.4 - 0.5 pKa unit shift (increased acidity)
ConditionsAqueous solution, standard temperature and pressure

The specific pKa shift alters the electronic distribution of downstream amides, which is critical for optimizing target receptor engagement and aqueous solubility.

Simultaneous Optimization of Steric Volume and Lipophilicity

While 4-(trifluoromethyl)benzoic acid is often used to increase lipophilicity, it lacks the necessary three-dimensional volume to fill deep hydrophobic pockets. 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid solves this by combining the high lipophilicity of the CF3 group with the steric bulk of the cyclopropyl ring. The 1-(trifluoromethyl)cyclopropyl substituent contributes approximately +1.5 to the calculated LogP (cLogP) of the molecule, while maintaining a Taft steric parameter comparable to a tert-butyl group. This provides a quantifiable advantage over a simple CF3 group (LogP contribution ~+0.9), allowing for maximal hydrophobic interactions without the metabolic penalty of alkyl chains [1].

Evidence DimensionSubstituent LogP Contribution
Target Compound DatacLogP contribution ~ +1.5
Comparator Or Baseline4-(trifluoromethyl)benzoic acid (cLogP contribution ~ +0.9)
Quantified Difference0.6 log unit increase in lipophilicity with added 3D steric volume
ConditionsCalculated physicochemical property assessment

This allows medicinal chemists to precisely engineer molecules that fit tightly into hydrophobic target pockets while maximizing membrane permeability.

Processability and Amide Coupling Efficiency

Despite the significant steric bulk of the para-substituent, 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid demonstrates excellent processability in standard synthetic workflows. Because the bulky group is located at the para position rather than the ortho position, it does not sterically hinder the carboxylic acid moiety. Consequently, it achieves high conversion rates (>90% yield) in standard amide coupling reactions using common reagents (e.g., HATU, EDC/HOBt, or T3P) under mild conditions, performing interchangeably with unhindered benzoic acids in high-throughput parallel synthesis arrays [1].

Evidence DimensionAmide Coupling Yield
Target Compound Data>90% conversion with standard coupling reagents
Comparator Or BaselineOrtho-substituted bulky benzoic acids (<50% conversion without specialized conditions)
Quantified DifferenceGreater than 40% absolute increase in yield compared to sterically hindered ortho-analogs
ConditionsStandard HATU/DIPEA coupling in DMF at room temperature

Ensures that procurement of this advanced building block will not require the R&D team to develop expensive, specialized synthetic routes or use harsh coupling conditions.

Late-Stage Lead Optimization in Medicinal Chemistry

This compound is the exact right choice when a promising drug candidate containing a tert-butylphenyl group is failing in pre-clinical development due to rapid in vivo clearance. By procuring and substituting this bioisostere, research teams can completely block CYP450-mediated oxidation at the benzylic/aliphatic position while maintaining the critical steric volume required for target receptor binding [1].

Design of Conformationally Restricted Agrochemicals

In the development of next-generation fungicides and herbicides, environmental half-life and specific receptor fit are paramount. This compound serves as a premium starting material to introduce a metabolically robust, highly lipophilic, and rigid structural motif that resists degradation in soil and plant systems far better than standard alkyl-aromatics [2].

High-Throughput Parallel Synthesis Libraries

Because the bulky fluorinated group is located at the para position, the carboxylic acid remains highly reactive. This makes the compound an ideal, process-friendly building block for inclusion in automated, high-throughput amide synthesis libraries, allowing discovery chemists to rapidly explore novel fluorinated chemical space without modifying their standard coupling protocols [3].

XLogP3

3.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

Explore Compound Types